molecular formula C17H18N4O B4534840 5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No. B4534840
M. Wt: 294.35 g/mol
InChI Key: FBLKSGSYJQIGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep chemical reactions, focusing on building the heterocyclic core and introducing various functional groups. For instance, the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3- pyridinecarbonitriles and related compounds demonstrates the complexity and specificity required in crafting such molecules, revealing insights into the synthetic pathways that may be applicable to our compound of interest (Sircar et al., 1987).

Molecular Structure Analysis

Structural analyses of similar compounds have been conducted using various techniques, including X-ray crystallography and NMR spectroscopy. These studies provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For instance, the structural determination of 1-(Prop-2-en-1-yl)-3-{[3-(pyridin-4-yl)-4,5-dihydroisoxazol-5-yl]methyl}-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione highlights the planarity and substituent effects on the core structure (Afrakssou et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with imidazol and pyridine rings often include nucleophilic substitutions, electrophilic additions, and ring-closure mechanisms. These reactions are influenced by the nature of substituents and the reactivity of the functional groups present. For example, the multicomponent reactions of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates reveal complex reaction pathways leading to a variety of products (Pan et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility in various solvents, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are often determined experimentally and provide insights into the compound's stability, reactivity, and potential applications. Vibrational spectra, X-ray, and molecular structure analyses provide detailed information on the physical characteristics of similar compounds (Lorenc et al., 2008).

Chemical Properties Analysis

The chemical properties of the compound include its reactivity towards various chemical agents, stability under different conditions, and the potential for forming derivatives through chemical modifications. Studies on related compounds, such as the electrochemical study of complexes of 2-methylthio-5-(pyridylmethylidene)-3,5-dihydro-4H-imidazol-4-ones with transition metals, shed light on the redox behavior and coordination chemistry relevant to our compound of interest (Beloglazkina et al., 2005).

properties

IUPAC Name

5-[(1-methylimidazol-2-yl)methyl]-3-phenyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-20-10-8-18-16(20)12-21-9-7-15-14(11-21)17(19-22-15)13-5-3-2-4-6-13/h2-6,8,10H,7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLKSGSYJQIGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC3=C(C2)C(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 2
5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 3
5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 4
Reactant of Route 4
5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.